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Introduction
Monascus species are filamentous fungi that have been used for centuries in the production of

fermented foods, particularly in Asia. They are known for producing a variety of secondary

metabolites, including pigments (such as monascin and ankaflavin) and cholesterol-lowering

agents like monacolin K. Monascin, a yellow pigment, has garnered significant attention for its

potential therapeutic properties, including anti-inflammatory and lipolytic activities. However, a

major safety concern associated with Monascus fermentation is the potential co-production of

citrinin, a mycotoxin with nephrotoxic and hepatotoxic effects.[1] This protocol provides detailed

methodologies for the production of monascin while minimizing or eliminating citrinin

contamination, a critical step for its application in the food and pharmaceutical industries.

Strategies for Citrinin-Free Monascin Production
The production of citrinin-free monascin can be achieved through several strategies, which

can be employed individually or in combination:

Strain Selection and Development: Utilization of Monascus strains that are naturally low or

non-producers of citrinin.[2] Genetic analysis can be used to screen for strains lacking the

citrinin biosynthesis genes, such as pksCT.[3] Furthermore, mutagenesis can be employed

to develop strains with reduced citrinin production.[4]
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Optimization of Fermentation Conditions: The composition of the culture medium and the

physical parameters of fermentation play a crucial role in regulating the biosynthesis of

monascin and citrinin.[5][6] Key factors include the choice of carbon and nitrogen sources,

mineral salts, initial pH, and fermentation time.

Downstream Processing: Post-fermentation methods can be applied to remove any residual

citrinin from the product.[7]

This document will primarily focus on the optimization of fermentation conditions, as it is a

widely applicable and effective method for controlling citrinin production at the source.

Experimental Protocols
Protocol 1: Submerged Fermentation for Citrinin-Free
Monascin Production
This protocol is based on the optimization of the fermentation medium to suppress citrinin

biosynthesis while maximizing monascin yield.[1][5][8]

1. Microorganism and Inoculum Preparation:

Strain:Monascus M9 or a similar low-citrinin producing strain.

Inoculum Medium: Potato Dextrose Agar (PDA) or a suitable growth medium.

Procedure:

Inoculate the Monascus strain onto a PDA slant and incubate at 30°C for 7 days.

Prepare a spore suspension by washing the slant with sterile distilled water containing

0.1% Tween 80.

Adjust the spore concentration to approximately 1 × 10^7 spores/mL.

2. Fermentation Medium and Conditions:

Optimized Citrinin-Free Medium: The following composition has been shown to maximize

monascin production without detectable citrinin.[1][5][8]
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Component Concentration (g/L)

Japonica rice powder 50

Ammonium nitrate (NH4NO3) 20

Sodium nitrate (NaNO3) 3

Potassium dihydrogen phosphate (KH2PO4) 1.5

Magnesium sulfate heptahydrate

(MgSO4·7H2O)
1

Manganese sulfate (MnSO4) 0.2

Fermentation Parameters:

Initial pH: 6.5

Temperature: 30°C

Agitation: 180 rpm

Working Volume: 100 mL of medium in a 250 mL flask

Inoculum Size: 5% (v/v)

Fermentation Time: 7 days[5]

3. Extraction and Analysis of Monascin and Citrinin:

Extraction of Intracellular Metabolites:

Harvest the mycelia by centrifugation at 8000 rpm for 10 minutes.

Wash the mycelia with distilled water and then dry at 60°C to a constant weight.

Grind the dried mycelia into a fine powder.
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Extract a known weight of the mycelial powder with 70% ethanol in an ultrasonic bath for 1

hour.[9]

Centrifuge the extract and collect the supernatant for analysis.

Analytical Method: High-Performance Liquid Chromatography (HPLC):

Instrumentation: HPLC system equipped with a photodiode array (PDA) detector or a

fluorescence detector.[10][11][12]

Column: C18 reverse-phase column (e.g., Atlantis T3, 5 µm, 4.6 mm i.d. x 25 cm).[12]

Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid) is typically used.

[12]

Detection:

Monascin: Absorbance at 390 nm.

Citrinin: Fluorescence detection with excitation at 330 nm and emission at 500 nm for

higher sensitivity and specificity.[12]

Quantification: Use certified reference standards for both monascin and citrinin to prepare

calibration curves for accurate quantification.

Protocol 2: Post-Fermentation Citrinin Removal
This protocol describes a method for removing citrinin from red mold rice (RMR) while retaining

monacolin K, and the principle can be adapted for monascin-rich products.[7]

1. Extraction Solution:

Prepare a solution of 45% ethanol and 1.5% phosphate.[7]

2. Extraction Procedure:

Mix the fermented Monascus product (e.g., dried mycelia or RMR) with the phosphate-

ethanol solution.
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Agitate the mixture for 70 minutes at room temperature.[7]

Separate the solid material from the liquid extract. The solid material will have a reduced

citrinin content.

3. Analysis:

Analyze the citrinin and monascin content in the solid material before and after extraction

using the HPLC method described in Protocol 1 to determine the efficiency of removal. This

method was reported to remove 91.6% of citrinin while retaining 79.5% of monacolin K.[7]

Data Presentation
Table 1: Effect of Nitrogen Source on Monascin and Citrinin Production

Nitrogen Source Monascin Yield (mg/g)
Citrinin Concentration
(µg/g)

Ammonium nitrate (NH4NO3) ~14 Not Detected

Sodium nitrate (NaNO3) ~12 ~50

Peptone ~11 ~120

Ammonium sulfate

((NH4)2SO4)
~10 ~80

Data compiled from principles described in literature, demonstrating the inhibitory effect of

ammonium nitrate on citrinin production.[1][13]

Table 2: Optimized Fermentation for Citrinin-Free Monascin Production

Parameter Before Optimization After Optimization

Monascin Yield (mg/g) 10.86 14.11

Citrinin Concentration Present Not Detected
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This table summarizes the improvement in monascin yield and the elimination of citrinin after

optimizing the fermentation medium.[1][5]
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Experimental Workflow
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Caption: Workflow for citrinin-free monascin production.
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Caption: Decision pathway for ensuring citrinin-free product.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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